molecular formula C15H23N3O2S B13958035 2-(6-Methyl-pyridazin-3-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

2-(6-Methyl-pyridazin-3-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B13958035
M. Wt: 309.4 g/mol
InChI Key: RKELZKCSWOFBFM-UHFFFAOYSA-N
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Description

2-(6-Methyl-pyridazin-3-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a complex organic compound with a unique structure that includes a pyridazine ring, a pyrrolidine ring, and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methyl-pyridazin-3-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting with the preparation of the pyridazine and pyrrolidine intermediates. One common method involves the reaction of 6-methylpyridazin-3-amine with a suitable sulfonylating agent to introduce the sulfanylmethyl group. This intermediate is then reacted with pyrrolidine-1-carboxylic acid tert-butyl ester under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(6-Methyl-pyridazin-3-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various types of chemical reactions, including:

    Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridazine ring can be reduced under specific conditions to form dihydropyridazines.

    Substitution: The tert-butyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Acidic or basic hydrolysis conditions can be employed to remove the tert-butyl ester group.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydropyridazines.

    Substitution: Carboxylic acids.

Scientific Research Applications

2-(6-Methyl-pyridazin-3-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(6-Methyl-pyridazin-3-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanylmethyl group may play a crucial role in binding to these targets, while the pyridazine and pyrrolidine rings contribute to the overall stability and specificity of the interaction. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-Methylpyridazin-3-amine: A precursor in the synthesis of the target compound.

    3-Chloro-6-methylpyridazine: Another pyridazine derivative with similar structural features.

    5-[5-[2-isopropylcyclopropyl]-6-methyl-pyridazin-3-yl]-1H-pyrimidine-2,4-dione: A compound with a pyridazine ring and potential pharmaceutical applications.

Uniqueness

2-(6-Methyl-pyridazin-3-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is unique due to its combination of a pyridazine ring, a pyrrolidine ring, and a tert-butyl ester group This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds

Properties

Molecular Formula

C15H23N3O2S

Molecular Weight

309.4 g/mol

IUPAC Name

tert-butyl 2-[(6-methylpyridazin-3-yl)sulfanylmethyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C15H23N3O2S/c1-11-7-8-13(17-16-11)21-10-12-6-5-9-18(12)14(19)20-15(2,3)4/h7-8,12H,5-6,9-10H2,1-4H3

InChI Key

RKELZKCSWOFBFM-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(C=C1)SCC2CCCN2C(=O)OC(C)(C)C

Origin of Product

United States

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